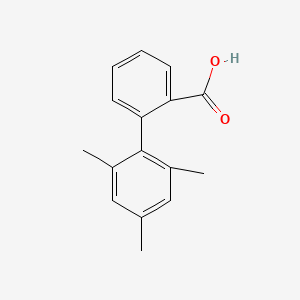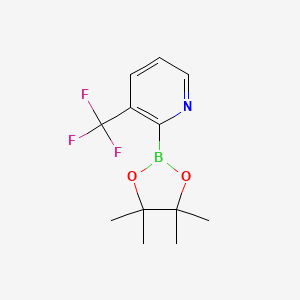
2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO3S. This compound is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. Sulfonyl chlorides are known for their reactivity and are commonly used in the preparation of sulfonamides, sulfonylureas, and other sulfonyl-containing compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 2-((isopentyloxy)methyl)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
R-SO3H+SOCl2→R-SO2Cl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.
化学反応の分析
Types of Reactions
2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride to sulfinic acids or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonylureas: Formed by the reaction with ureas.
Sulfonic Acids: Formed by oxidation.
科学的研究の応用
2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of drugs, particularly those targeting enzymes and receptors.
Industry: Applied in the production of specialty chemicals and materials, such as surfactants and polymers.
作用機序
The mechanism of action of 2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride involves the formation of a sulfonyl group, which can interact with various molecular targets. The sulfonyl group is highly electrophilic and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methanesulfonyl Chloride (CH3SO2Cl): A simpler sulfonyl chloride with similar reactivity but different applications.
Benzenesulfonyl Chloride (C6H5SO2Cl): An aromatic sulfonyl chloride used in the synthesis of sulfonamides and other derivatives.
Tosyl Chloride (p-CH3C6H4SO2Cl): A commonly used sulfonyl chloride in organic synthesis, particularly for the protection of hydroxyl groups.
Uniqueness
2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride is unique due to its branched alkyl chain, which can impart different physical and chemical properties compared to simpler sulfonyl chlorides. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H21ClO3S |
|---|---|
分子量 |
256.79 g/mol |
IUPAC名 |
2-(3-methylbutoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-4-10(8-15(11,12)13)7-14-6-5-9(2)3/h9-10H,4-8H2,1-3H3 |
InChIキー |
BZDRPFALLRMUTF-UHFFFAOYSA-N |
正規SMILES |
CCC(COCCC(C)C)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)


![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)








